![molecular formula C10H15BO4 B6360731 4-Isopropoxy-3-methoxyphenylboronic acid CAS No. 875654-33-4](/img/structure/B6360731.png)
4-Isopropoxy-3-methoxyphenylboronic acid
Overview
Description
4-Isopropoxy-3-methoxyphenylboronic acid is a chemical compound with the molecular weight of 210.04 . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
The primary method for the synthesis of boronic acids like this compound is through the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The InChI code for this compound is1S/C10H15BO4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7,12-13H,1-3H3
. Chemical Reactions Analysis
Boronic acids like this compound are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 210.04 .Scientific Research Applications
Supramolecular Assemblies
4-Isopropoxy-3-methoxyphenylboronic acid has been explored in the design and synthesis of supramolecular assemblies. For instance, phenylboronic and 4-methoxyphenylboronic acids have been combined with heterocyclic compounds like 4,4′-bipyridine, forming assemblies through O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Studies
The compound has been utilized in studies of fluorescence quenching mechanisms. For example, research on derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has provided insights into static quenching mechanisms and the estimation of various quenching parameters (Geethanjali, Nagaraja, & Melavanki, 2015).
Catalysis and Chemical Reactions
The boronic acid derivative has been used in the development of hybrid materials and catalysis. For instance, (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, a derivative, was synthesized and immobilized onto carbon nanotubes for catalytic applications (Monteiro et al., 2015).
Crystal Engineering
In crystal engineering, this compound and its derivatives have been studied for their ability to form monomeric structures, which are essential in designing novel materials (Cyrański et al., 2012).
Corrosion Inhibition
Derivatives of this compound have been tested as corrosion inhibitors, showing efficacy in protecting metals like steel in acidic environments (Bentiss et al., 2009).
Nanomaterial Synthesis and Catalysis
The compound has also played a role in the synthesis of nanomaterials, such as in the creation of Ag/zeolite nanocomposites for oxidative hydroxylation and dye reduction (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methoxy-4-propan-2-yloxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7,12-13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCWUUPWMVBXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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